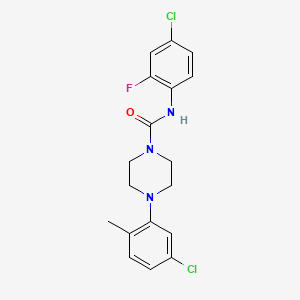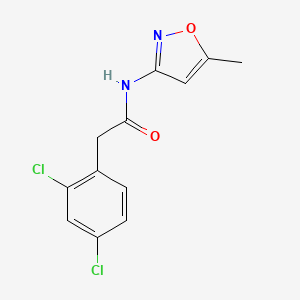
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as FNPA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FNPA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the pathogenesis of the disease. In epilepsy, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to modulate the activity of ion channels, which are involved in the generation of epileptic seizures.
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can reduce tumor growth and metastasis in animal models. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, such as its small molecular weight, ease of synthesis, and diverse biological activities. However, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity. Therefore, careful consideration should be given to the concentration and duration of exposure to N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in lab experiments.
Zukünftige Richtungen
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some future directions for research include the optimization of the synthesis method to improve the yield and purity of the product, the development of more soluble analogs of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, and the evaluation of its safety and efficacy in clinical trials. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also has potential applications in other diseases such as inflammatory disorders, cardiovascular diseases, and infectious diseases, which warrant further investigation.
In conclusion, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a small molecule with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a therapeutic agent.
Eigenschaften
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-17-9-5-10-18(14-17)23-21(25)20(16-7-2-1-3-8-16)13-15-6-4-11-19(12-15)24(26)27/h1-14H,(H,23,25)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHQEHAYDXYPME-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)
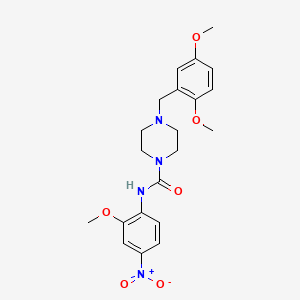
![5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)
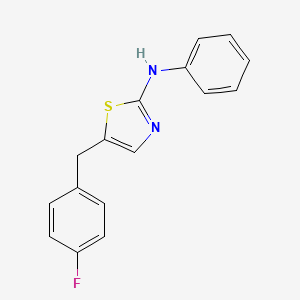

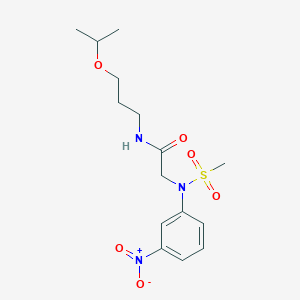
![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)

![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)
